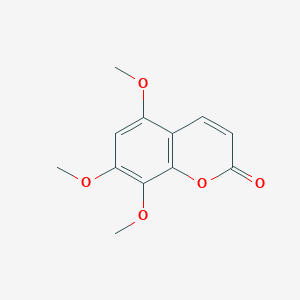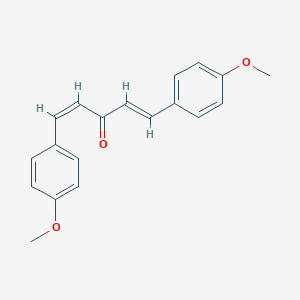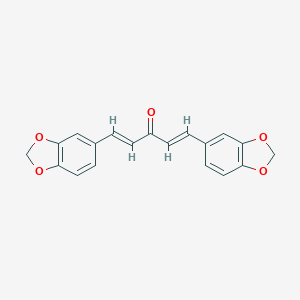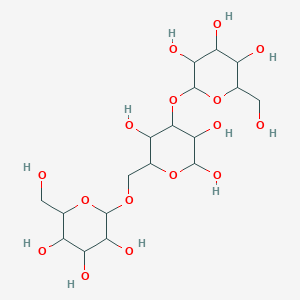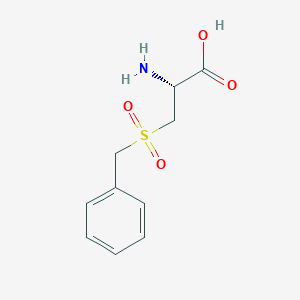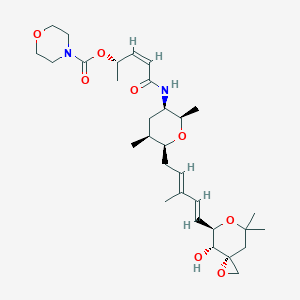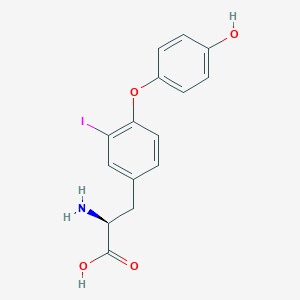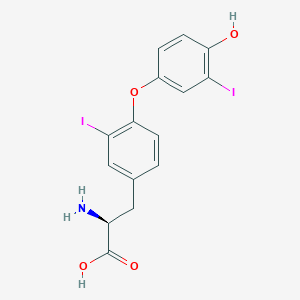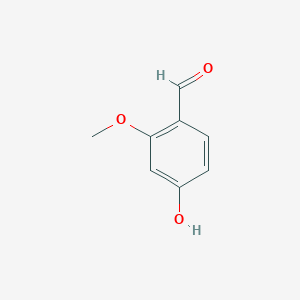
(1S,4S)-Chlorhydrate de N-désméthyl sertraline
Vue d'ensemble
Description
A racemate of a metabolite of Sertraline. N-Desmethyl sertraline is significantly less active analogue as compared to the methylated compound, Sertraline.
Applications De Recherche Scientifique
Développement de médicaments antidépresseurs
(1S,4S)-Chlorhydrate de N-désméthyl sertraline: est un dérivé de la sertraline, un antidépresseur bien connu de la classe des inhibiteurs sélectifs du recaptage de la sérotonine (ISRS) . Sa structure chimique unique, qui comprend des centres asymétriques, en fait un composé important pour le développement de nouveaux médicaments antidépresseurs avec des profils d'efficacité et de sécurité potentiellement améliorés.
Analyse de la réactivité chimique et de la stabilité
La réactivité globale du composé et la stabilité moléculaire sont cruciales pour ses applications chimiques. Des études utilisant la théorie de la fonctionnelle de la densité (DFT) prédisent que ce composé a un large écart HOMO-LUMO indirect, indiquant une bonne stabilité, ce qui est essentiel pour le développement de produits pharmaceutiques stables .
Recherche sur les matériaux optoélectroniques
Les propriétés optoélectroniques du This compound ont été explorées à l'aide de calculs DFT. Sa forte absorption dans la région ultraviolette suggère des applications potentielles dans la création de nouveaux dispositifs optiques .
Études d'interaction moléculaire
Les interactions entre le This compound et d'autres molécules, telles que les cyclodextrines, peuvent être étudiées pour comprendre les mécanismes de délivrance des médicaments. Des méthodes de calorimétrie de titration isotherme (ITC) peuvent être utilisées pour analyser ces interactions, fournissant des informations sur la thermodynamique de la liaison des médicaments .
Applications photobiologiques
La réactivité prévue du composé sous exposition à la lumière en fait un candidat pour des applications photobiologiques. Cela pourrait inclure des études sur la façon dont la lumière affecte son comportement et sa stabilité, ce qui est pertinent pour les médicaments qui peuvent être exposés à la lumière pendant le stockage ou l'utilisation .
Recherche sur le traitement de la peur et de l'anxiété
En tant que dérivé d'un ISRS, le This compound pourrait faire l'objet de recherches pour son efficacité dans le traitement de la peur, de l'anxiété et des troubles connexes. Cela étend les applications thérapeutiques potentielles au-delà de la dépression .
Traitement du syndrome prémenstruel dysphorique (SPMD)
La recherche sur l'utilisation du This compound pour traiter le SPMD pourrait ouvrir une nouvelle voie pour la prise en charge de cette affection. Ses propriétés uniques pourraient offrir des avantages par rapport aux traitements actuels .
Mécanisme D'action
Target of Action
The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the serotonin transporter . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine . The serotonin transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
Sertraline interacts with its target by binding to the serotonin transporter and inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors .
Biochemical Pathways
The increased serotonin concentration affects various biochemical pathways. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that lead to enhanced serotonergic neurotransmission .
Pharmacokinetics
Sertraline metabolism involves N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation of sertraline carbamic acid . Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4, and CYP2D6 contributing to a lesser extent . These processes impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Sertraline’s action include increased mood and decreased anxiety, which are thought to be due to enhanced serotonergic neurotransmission . These effects are usually noticed after several weeks of therapy .
Action Environment
The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, it has been found to show satisfactory results as a corrosion inhibitor on mild steel in 1 M HCl at a temperature range of 303 K -333 K . .
Analyse Biochimique
Biochemical Properties
The role of (1S,4S)-N-Desmethyl Sertraline Hydrochloride in biochemical reactions is complex. It interacts with various enzymes, proteins, and other biomolecules . For instance, Ketoreductases (KREDs) were employed to yield a key chiral precursor in the synthesis of Sertraline . The nature of these interactions is often characterized by high enantioselectivity .
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (1S,4S)-N-Desmethyl Sertraline Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with Ketoreductases (KREDs) in the bioreduction process .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
(1S,4S)-N-Desmethyl Sertraline Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited .
Transport and Distribution
The transport and distribution of (1S,4S)-N-Desmethyl Sertraline Hydrochloride within cells and tissues involve various transporters or binding proteins .
Subcellular Localization
Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Propriétés
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-RISSCEEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021658, DTXSID70986903 | |
| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-10-0, 91797-57-8 | |
| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



